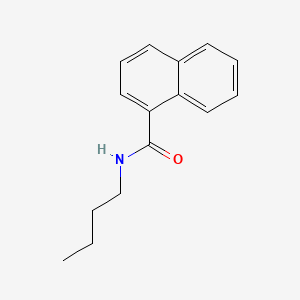

N-butylnaphthalene-1-carboxamide

描述

属性

CAS 编号 |

54751-78-9 |

|---|---|

分子式 |

C15H17NO |

分子量 |

227.3 g/mol |

IUPAC 名称 |

N-butylnaphthalene-1-carboxamide |

InChI |

InChI=1S/C15H17NO/c1-2-3-11-16-15(17)14-10-6-8-12-7-4-5-9-13(12)14/h4-10H,2-3,11H2,1H3,(H,16,17) |

InChI 键 |

YSXQPIVYBHSMBS-UHFFFAOYSA-N |

SMILES |

CCCCNC(=O)C1=CC=CC2=CC=CC=C21 |

规范 SMILES |

CCCCNC(=O)C1=CC=CC2=CC=CC=C21 |

产品来源 |

United States |

Synthetic Methodologies and Chemical Transformations of N Butylnaphthalene 1 Carboxamide

Classical Approaches to N-butylnaphthalene-1-carboxamide Synthesis

The synthesis of this compound, a secondary amide, is fundamentally achieved through the formation of an amide bond between a naphthalene-1-carboxylic acid moiety and n-butylamine. Classical synthetic routes predominantly rely on a two-step process involving the activation of the carboxylic acid, followed by its reaction with the amine.

The most common and well-established method involves the conversion of 1-naphthoic acid into its more reactive acyl chloride derivative, 1-naphthoyl chloride. This activation is typically accomplished by treating 1-naphthoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). chemicalbook.comguidechem.com The reaction with thionyl chloride is often performed by refluxing in a suitable solvent like toluene, after which the excess solvent and reagent are removed by evaporation to yield the acyl chloride, often in quantitative amounts. chemicalbook.com Alternatively, oxalyl chloride can be used, sometimes with a catalytic amount of N,N-dimethylformamide (DMF), under milder conditions. guidechem.com

Once 1-naphthoyl chloride is prepared, it is subsequently reacted with n-butylamine to form the target amide, this compound. chemicalbook.comprepchem.com This nucleophilic acyl substitution reaction is typically carried out in a dry organic solvent, such as dichloromethane (B109758) or benzene (B151609). chemicalbook.comprepchem.com A base, for instance triethylamine (B128534) or pyridine, is added to the reaction mixture to act as an acid scavenger, neutralizing the hydrogen chloride (HCl) that is generated as a byproduct. chemicalbook.comprepchem.com

A more direct classical approach, which avoids the isolation of the acyl chloride intermediate, is the use of coupling reagents. hepatochem.com This one-pot method involves mixing the carboxylic acid (1-naphthoic acid) and the amine (n-butylamine) in the presence of a reagent that facilitates the condensation. A wide array of such reagents has been developed, with common examples including carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). hepatochem.comnih.gov Often, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) are included to improve reaction efficiency and suppress side reactions. nih.gov

These methods, summarized below, represent the foundational strategies for synthesizing this compound and related N-substituted naphthamides.

Table 1: Common Reagents for Classical Synthesis of this compound

| Step | Reagent Class | Specific Example(s) | Role | Reference(s) |

|---|---|---|---|---|

| 1. Carboxylic Acid Activation | Chlorinating Agent | Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂) | Converts 1-naphthoic acid to 1-naphthoyl chloride | chemicalbook.comguidechem.com |

| 2. Amide Bond Formation | Amine | n-Butylamine | Nucleophile that forms the amide bond | chemicalbook.comprepchem.com |

| Base (Acid Scavenger) | Triethylamine (Et₃N), Pyridine | Neutralizes HCl byproduct in the acyl chloride method | chemicalbook.comprepchem.com | |

| Direct Coupling (One-Pot) | Coupling Agent | EDC, DCC, HATU, BOP-Cl | Facilitates direct condensation of carboxylic acid and amine | hepatochem.comnih.gov |

Advanced Synthetic Strategies for Naphthalene (B1677914) Carboxamide Analogues

While classical methods are effective, contemporary organic synthesis has driven the development of more advanced and efficient strategies for creating libraries of naphthalene carboxamide analogues. These methods offer improvements in terms of reaction efficiency, molecular diversity, and the ability to introduce complex functional groups.

Multi-component Reactions in Naphthalene Carboxamide Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, are powerful tools for rapidly generating molecular complexity. For the synthesis of naphthalene carboxamide analogues, the Ugi and Passerini reactions are particularly relevant.

The Ugi four-component reaction (U-4CR) is a prominent MCR that can produce α-acylamino amide structures. A potential Ugi reaction to generate a naphthalene carboxamide analogue would involve the condensation of 1-naphthaldehyde, an amine, a carboxylic acid, and an isocyanide. This one-pot process efficiently assembles these four building blocks to create a complex peptidomimetic scaffold containing the N-substituted naphthalene carboxamide core. The versatility of the Ugi reaction allows for a wide range of substituents to be introduced by simply varying the starting components, making it a highly effective method for generating diverse chemical libraries.

The Passerini three-component reaction (P-3CR) is another valuable MCR that combines an aldehyde (e.g., 1-naphthaldehyde), a carboxylic acid, and an isocyanide to yield an α-acyloxy carboxamide. While not directly producing the N-substituted carboxamides of interest, its products can serve as versatile intermediates that can be further transformed into the desired naphthalene carboxamide analogues through subsequent chemical modifications.

Derivatization Strategies for Naphthalene Carboxamide Scaffolds

Post-synthesis modification, or derivatization, of a pre-formed naphthalene carboxamide scaffold is a key strategy for creating analogues. This approach allows for the late-stage introduction of functional groups, enabling fine-tuning of molecular properties.

Starting with a simple parent compound like this compound, derivatization can be achieved through various transformations:

Aromatic Electrophilic Substitution: The naphthalene ring system can undergo electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation/alkylation. The position of substitution is directed by the electron-donating or -withdrawing nature of the carboxamide group and the inherent reactivity of the naphthalene core. These modifications introduce new functional handles for further chemistry or directly modulate the electronic properties of the molecule.

Modification of the N-Alkyl Chain: The n-butyl group can be modified. For example, if a precursor with a terminal double bond (e.g., an N-but-3-enyl group) were used instead of the butyl group, this double bond could be subjected to reactions like hydroboration-oxidation to introduce a hydroxyl group, or epoxidation followed by ring-opening to create a diol.

Metal-Catalyzed Cross-Coupling: If a halogenated naphthalene carboxamide analogue is first synthesized (e.g., N-butyl-4-bromo-naphthalene-1-carboxamide), the halogen atom (typically bromine or iodine) serves as a handle for powerful carbon-carbon and carbon-heteroatom bond-forming reactions. Palladium-catalyzed reactions like Suzuki, Heck, and Sonogashira couplings can be used to attach a vast array of aryl, vinyl, or alkynyl groups to the naphthalene core, dramatically increasing structural diversity.

Role of Key Intermediates in this compound Related Synthesis

The synthesis of this compound and its analogues relies on a few crucial chemical intermediates. The properties and reactivity of these intermediates are central to the success of the synthetic routes.

1-Naphthoic Acid: This is the primary starting material for most syntheses. chemicalbook.com Its carboxylic acid group is the site of activation for amide bond formation. Substituted 1-naphthoic acids are key for creating analogues with modifications on the aromatic ring. For instance, 4-halo-1-naphthoic acids are precursors for analogues intended for cross-coupling reactions. nih.gov

1-Naphthoyl Chloride: As the activated form of 1-naphthoic acid, 1-naphthoyl chloride is a highly reactive intermediate. guidechem.com Its high electrophilicity at the carbonyl carbon makes it susceptible to rapid attack by nucleophiles like amines, alcohols, and organometallic reagents. This reactivity ensures high yields in amide formation but also necessitates careful handling due to its sensitivity to moisture. guidechem.com

1-Naphthaldehyde: This aldehyde is a key building block in multi-component reactions like the Ugi and Passerini reactions. nih.gov Its carbonyl group readily undergoes condensation with amines to form imines (Schiff bases), which are crucial intermediates in the reaction cascade, leading to the final complex products.

Catalytic Systems and Reaction Conditions in Naphthalene Carboxamide Synthesis

The efficiency of naphthalene carboxamide synthesis is highly dependent on the choice of catalytic systems and reaction conditions. For direct amide bond formation, which circumvents the need for preparing acyl chlorides, a variety of catalytic systems are employed.

The most common approach involves the use of coupling reagents , which are often used in stoichiometric amounts but function catalytically in the reaction mechanism. These reagents activate the carboxylic acid in situ. As shown in the table below, these systems typically consist of the coupling agent itself, sometimes paired with an additive that enhances the rate and suppresses side reactions, dissolved in an appropriate solvent.

Table 2: Representative Catalytic Systems and Conditions for Amide Coupling

| Coupling Reagent | Additive(s) | Typical Solvent(s) | Temperature | Role of System | Reference(s) |

|---|---|---|---|---|---|

| EDC | HOBt, DMAP | Dichloromethane (DCM), Dimethylformamide (DMF) | Room Temperature | Carbodiimide-based activation; suppresses racemization | nih.gov |

| HATU | DIPEA (Hünig's base) | DMF | Room Temperature | Aminium-based activation; highly efficient | nih.gov |

| BOP-Cl | Triethylamine (Et₃N) | DCM | Room Temperature | Phosphonium-based activation | nih.gov |

| CDI | Triethylamine (Et₃N) | Dichloromethane (DCM) | Room Temperature | Forms a reactive acylimidazolide intermediate | nih.govluxembourg-bio.com |

The choice of solvent is critical; polar aprotic solvents like DMF or DCM are common as they effectively dissolve the reactants while being non-reactive. nih.govluxembourg-bio.com The base, such as DIPEA or triethylamine, is essential not only to neutralize any acidic byproducts but also to maintain an optimal pH for the reaction to proceed. Most coupling reactions are conveniently run at room temperature, making them operationally simple. nih.gov

Recent advancements focus on developing greener and more sustainable methods. This includes exploring catalytic systems that can function in aqueous media or using novel catalysts that can be used in smaller quantities and recycled, reducing waste and cost. luxembourg-bio.comnih.gov

Spectroscopic and Structural Elucidation Techniques for N Butylnaphthalene 1 Carboxamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for N-butylnaphthalene-1-carboxamide Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for elucidating the carbon-hydrogen framework of a molecule. By observing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within this compound.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of a related compound, N-(4-methoxynaphthalen-1-yl)picolinamide, specific proton signals confirm the presence of the naphthalene (B1677914) core and the amide linkage. For instance, a singlet observed at δ 10.44 ppm is characteristic of the amide proton (N-H). rsc.org The aromatic protons of the naphthalene ring system typically appear as a complex series of multiplets in the downfield region, generally between δ 7.0 and δ 9.0 ppm. The protons of the butyl group would be expected in the upfield region, with the terminal methyl (CH₃) group appearing as a triplet and the methylene (B1212753) (CH₂) groups as multiplets, with their chemical shifts influenced by their proximity to the electron-withdrawing amide group.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their hybridization and chemical environment. For this compound, the carbonyl carbon of the amide group is expected to resonate at a significantly downfield chemical shift, typically in the range of 160-180 ppm. ruc.dk The aromatic carbons of the naphthalene ring would produce a series of signals in the aromatic region (approximately 120-150 ppm). The aliphatic carbons of the butyl chain would appear in the upfield region of the spectrum. The use of techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further distinguish between CH, CH₂, and CH₃ groups, aiding in the complete assignment of the carbon skeleton. ruc.dkmdpi.com Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for establishing the connectivity between protons and carbons, thus confirming the final structure of this compound. mdpi.com

Table 1: Representative NMR Data for N-Aryl-Naphthamide Analogues

| Technique | Functional Group | Approximate Chemical Shift (δ, ppm) |

| ¹H NMR | Amide (N-H) | ~10.44 (singlet) rsc.org |

| ¹H NMR | Aromatic (Ar-H) | ~7.0 - 9.0 (multiplets) |

| ¹H NMR | Alkyl (CH₂, CH₃) | ~0.9 - 4.0 (multiplets, triplet) |

| ¹³C NMR | Carbonyl (C=O) | ~160 - 180 ruc.dk |

| ¹³C NMR | Aromatic (Ar-C) | ~120 - 150 |

| ¹³C NMR | Alkyl (C-N, CH₂, CH₃) | ~15 - 60 |

| Note: The chemical shifts are approximate and can vary based on the solvent and specific substitution pattern. |

Infrared (IR) Spectroscopy in this compound Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. uobasrah.edu.iq By measuring the absorption of infrared radiation by the sample, an IR spectrum is generated, which displays characteristic absorption bands corresponding to specific molecular vibrations.

For this compound, the IR spectrum would exhibit several key absorption peaks that are diagnostic of its structure. The most prominent of these would be the N-H stretch of the secondary amide, typically appearing as a sharp peak in the region of 3300-3500 cm⁻¹. The C=O (carbonyl) stretching vibration of the amide group, known as the Amide I band, is also a strong and characteristic absorption, usually found between 1630 and 1680 cm⁻¹. The presence of the aromatic naphthalene ring would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the aromatic ring, which typically appear in the 1450-1600 cm⁻¹ region. The aliphatic C-H stretching vibrations of the butyl group would be observed just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range. docbrown.info

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Amide (N-H) | Stretch | 3300 - 3500 |

| Amide (C=O) | Stretch (Amide I) | 1630 - 1680 |

| Aromatic (C-H) | Stretch | > 3000 |

| Aromatic (C=C) | Stretch | 1450 - 1600 |

| Alkyl (C-H) | Stretch | 2850 - 2960 docbrown.info |

Mass Spectrometry (MS) Applications in this compound Research

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is a highly sensitive method used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

In the analysis of this compound, the mass spectrum would show a molecular ion peak [M]⁺ corresponding to the exact molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule with high accuracy. rsc.org The fragmentation pattern observed in the mass spectrum provides valuable structural information. For this compound, common fragmentation pathways would likely involve cleavage of the amide bond and fragmentation of the butyl chain. For instance, a significant fragment ion would be expected at m/z 141, corresponding to the naphthoyl cation. nih.gov Other fragments may arise from the loss of the butyl group or parts of it. Techniques like gas chromatography-mass spectrometry (GC-MS) can be used to separate the compound from a mixture before its analysis by mass spectrometry. nih.govnist.gov

X-ray Crystallography for this compound and Analogues

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed map of electron density can be generated, from which the exact positions of atoms, bond lengths, and bond angles can be determined.

Chromatographic Techniques for this compound Purity and Analysis

Chromatographic techniques are essential for the separation, purification, and analytical assessment of chemical compounds. These methods rely on the differential distribution of the analyte between a stationary phase and a mobile phase.

Gas Chromatography (GC): GC is a powerful technique for separating and analyzing volatile compounds. For this compound, GC can be used to determine its purity by separating it from any starting materials or byproducts. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification. The NIST Chemistry WebBook provides gas chromatography data for the related compound 1-butylnaphthalene, indicating its amenability to this technique. nist.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used chromatographic technique for the separation and quantification of compounds in a mixture. For a compound like this compound, reversed-phase HPLC would likely be the method of choice, using a nonpolar stationary phase and a polar mobile phase. The purity of the compound can be determined by the presence of a single major peak in the chromatogram.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive chromatographic technique used to monitor the progress of a reaction, identify compounds in a mixture, and determine the purity of a substance. A spot of the compound solution is applied to a plate coated with a thin layer of adsorbent (stationary phase), and a solvent (mobile phase) is allowed to move up the plate. The retention factor (Rf value) is a characteristic of the compound under specific conditions and can be used for its identification.

Structure Activity Relationship Sar and Mechanistic Studies of N Butylnaphthalene 1 Carboxamide and Analogues

Theoretical Frameworks for Structure-Activity Relationships in Naphthalene (B1677914) Carboxamides

The structure-activity relationship (SAR) for naphthalene carboxamides is fundamentally guided by the interactions of the naphthalene core, the carboxamide linker, and the N-substituent with biological targets. The naphthalene moiety, a rigid and lipophilic scaffold, serves as a crucial anchor, often engaging in hydrophobic and π-π stacking interactions within receptor binding pockets. The planarity of this bicyclic system can be a determining factor in the compound's biological profile. mdpi.com

The nature of the substituent on the amide nitrogen (the N-butyl group in N-butylnaphthalene-1-carboxamide) plays a pivotal role in defining the compound's specificity and potency. Variations in the alkyl chain length, branching, and the introduction of other functional groups can modulate lipophilicity, steric interactions, and the potential for additional binding interactions. For instance, in a series of ring-substituted naphthalene-1-carboxanilides, the substituents on the phenyl ring were found to influence antimycobacterial activity, with electron-withdrawing or electron-neutral groups being preferable. mdpi.com This suggests that the electronic properties of the N-substituent are a critical component of the SAR.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Naphthalene Carboxamide Bioactivity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For naphthalene carboxamide derivatives, QSAR studies are instrumental in predicting the bioactivity of novel analogues and in guiding the design of more potent compounds.

While specific QSAR models for this compound are not extensively documented in publicly available literature, studies on related naphthalene derivatives provide valuable insights. For example, a QSAR study on a series of 1,5-N,N'-substituted-2-(substituted naphthalenesulphonyl) glutamamides as potential anticancer agents highlighted the importance of topological parameters (ETSA and RTSA indices) and electronic parameters (Wang-Ford charges) of different atoms. nih.gov The study suggested that electrophilic attack at a specific position on the naphthalene ring and the presence of certain substituents like chlorine atoms could be favorable for activity, whereas a methoxy (B1213986) group at another position might be detrimental. nih.gov

In another study on caffeoyl naphthalene sulfonamide derivatives as HIV-1 integrase inhibitors, QSAR analysis revealed that alterations in the partition coefficient, connectivity index, and shape index of the molecules were likely to increase activity. nih.gov Based on the QSAR model, new compounds were designed with predicted higher potency.

For a series of novel N-substituted benzimidazole (B57391) derived carboxamides, 3D-QSAR models were generated to explore the molecular properties with the highest influence on antioxidative activity. nih.gov These examples underscore the utility of QSAR in identifying key molecular descriptors that govern the biological activity of complex molecules containing a naphthalene or a related scaffold. The general approach involves selecting a series of analogues with varying substituents and measured biological activities, calculating a range of molecular descriptors (e.g., steric, electronic, hydrophobic), and then using statistical methods to build a predictive model.

A hypothetical QSAR study on N-alkyl-naphthalene-1-carboxamides might explore descriptors such as:

Hydrophobicity: The logP value, which would be influenced by the length of the N-alkyl chain.

Steric parameters: Molecular weight, molar refractivity, and specific steric descriptors for the N-alkyl group.

Electronic parameters: Charges on the amide nitrogen and oxygen, and dipole moment.

Topological indices: Descriptors that quantify molecular shape and branching.

By correlating these descriptors with a measured biological endpoint (e.g., IC50 for enzyme inhibition), a predictive QSAR model could be developed to guide the synthesis of more potent this compound analogues.

Computational Approaches in this compound Research

Computational methods are indispensable tools in modern drug discovery, enabling the investigation of molecular interactions and the prediction of biological activity, thereby accelerating the design of new therapeutic agents.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, molecular docking can be used to predict its binding mode within the active site of a target protein, such as an enzyme.

While specific molecular docking studies for this compound are not widely reported, research on analogous naphthalene carboxamides demonstrates the power of this approach. For instance, in a study of N-(naphthalen-1-yl) phenazine-1-carboxamide (B1678076) as a fungicide, molecular docking was used to investigate its binding to target proteins like β-1,3-glucanase and ABC transporters. mdpi.com The study predicted that the compound could bind to these enzymes through van der Waals forces, electrostatic interactions, and hydrogen bonding. mdpi.com

Similarly, molecular docking of new sulphonamide derivatives bearing a naphthalene moiety identified their interaction at the colchicine-binding site of tubulin, which was consistent with their observed tubulin polymerization inhibitory activity. nih.gov In another example, docking studies of benzodioxole carboxamide derivatives against α-amylase suggested that their potent inhibitory activity was derived from strong interactions with catalytic residues. nih.gov

A hypothetical molecular docking study of this compound against a target enzyme would likely show the naphthalene ring occupying a hydrophobic pocket, with the amide group forming hydrogen bonds with key amino acid residues in the active site. The N-butyl group would likely be oriented to maximize hydrophobic interactions within the binding site.

Table 1: Illustrative Molecular Docking Results for Naphthalene Carboxamide Analogues

| Compound/Analogue | Target Protein | Key Predicted Interactions | Reference |

| N-(naphthalen-1-yl) phenazine-1-carboxamide | β-1,3-glucanase | Van der Waals and electrostatic forces | mdpi.com |

| N-(naphthalen-1-yl) phenazine-1-carboxamide | ABC transporter, NADPH nitrate (B79036) reductase | Hydrogen bonding | mdpi.com |

| Sulphonamide derivative with naphthalene moiety | Tubulin (colchicine-binding site) | Interaction with the colchicine-binding site | nih.gov |

| Benzodioxole carboxamide derivative | α-amylase | Strong interactions with catalytic residue E233 and H201 | nih.gov |

De novo design is a computational method used to generate novel molecular structures with desired properties, often tailored to fit a specific biological target. biorxiv.org This approach can be particularly useful when existing chemical libraries lack diversity or when novel scaffolds are sought. Virtual screening, on the other hand, involves computationally screening large libraries of existing compounds to identify those that are most likely to bind to a drug target.

While there is no specific literature on the de novo design of this compound, the principles of this technique are applicable. A de novo design process for analogues could start with the naphthalene-1-carboxamide scaffold placed in the active site of a target enzyme. The software would then "grow" different N-substituents, including variations of the butyl group, and score the resulting novel molecules based on their predicted binding affinity and other desirable properties.

Virtual screening could be employed to search for compounds similar to this compound in large chemical databases. This could identify other N-alkyl-naphthalene-1-carboxamides or compounds with different scaffolds that have a similar predicted binding mode and could be potential leads for further development. For example, a study on naphthalene-2-carboxamides used a pharmacophore model generated from a known potent molecule to design a novel class of multidrug resistance (MDR) reversal agents. nih.gov

Molecular Mechanisms of Action for Naphthalene Carboxamide Derivatives

The biological effects of naphthalene carboxamide derivatives are mediated through their interaction with specific molecular targets, most notably enzymes. Understanding these molecular mechanisms is key to elucidating their therapeutic potential.

Naphthalene carboxamides have been shown to inhibit a variety of enzymes through different mechanisms. The specific mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) provides valuable information about the binding site and the nature of the inhibitor-enzyme interaction. nih.gov

Competitive Inhibition: The inhibitor binds to the same active site as the natural substrate, competing with it. The apparent Km of the substrate is increased, while the Vmax remains unchanged.

Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site). This binding event changes the conformation of the enzyme, reducing its catalytic efficiency. The Km remains unchanged, while the Vmax is decreased. nih.gov

Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, typically at an allosteric site. Both Km and Vmax are affected.

While the specific enzyme inhibition mechanism for this compound is not detailed in the available literature, studies on related compounds provide insights. For example, some naphthalene derivatives have been identified as inhibitors of cyclooxygenase (COX) enzymes, which are key to the inflammatory response. core.ac.uk A study on N-(naphthalen-1-yl) phenazine-1-carboxamide found that it inhibited ATPase activity in Rhizoctonia solani, suggesting a mechanism that disrupts energy metabolism in the fungus. mdpi.com

Table 2: Examples of Enzyme Inhibition by Naphthalene Carboxamide Analogues

| Compound/Analogue | Target Enzyme | Observed/Proposed Inhibition Mechanism | Reference |

| Naphthalene-methylsulfonamido derivatives | Cyclooxygenase (COX-1 and COX-2) | Inhibition of enzyme activity | core.ac.uk |

| N-(naphthalen-1-yl) phenazine-1-carboxamide | ATPase | Inhibition of enzyme activity, leading to insufficient ATP supply | mdpi.com |

| Sulphonamide derivative with naphthalene moiety | Tubulin | Inhibition of tubulin polymerization | nih.gov |

This table provides examples from related analogues to illustrate the potential enzyme inhibitory roles of naphthalene carboxamides.

The determination of the inhibition mechanism for this compound against a specific enzyme would require detailed kinetic studies, measuring the reaction rate at various substrate and inhibitor concentrations. Such studies are essential for a complete understanding of its pharmacological profile.

Environmental Fate and Biotransformation of Naphthalene Carboxamide Derivatives

Bacterial Biotransformation Studies of Alkylnaphthalene Derivatives (In Vitro/Environmental Models)

While direct bacterial biotransformation studies on N-butylnaphthalene-1-carboxamide are not extensively documented in publicly available literature, significant insights can be drawn from research on structurally related alkylnaphthalene derivatives. These studies, conducted in laboratory settings and environmental models, reveal the general mechanisms by which bacteria degrade compounds containing a naphthalene (B1677914) core with alkyl substituents.

A key organism in the study of alkylnaphthalene degradation is the soil bacterium Sphingobium barthaii KK22. Research has shown its capability to catabolize 1-butylnaphthalene, a compound structurally similar to the naphthalene and butyl portions of this compound. The biotransformation process involves multiple pathways, including the shortening of the alkyl chain and the opening of the aromatic naphthalene ring nih.gov. This suggests that bacteria in soil and sediment environments possess the enzymatic machinery to initiate the breakdown of this compound.

Further studies on other alkylnaphthalenes, such as 1-dodecylnaphthalene (1-DDN), have identified the formation of intermediate metabolites like 1-naphthyl-alkanoic acids and 1-naphthyl-alkanals. These products indicate that bacterial degradation can proceed through the oxidation of the alkyl chain.

The broader understanding of naphthalene metabolism by bacteria provides a fundamental framework. Bacteria are known to break down naphthalene into metabolites like naphthalene diol, salicylic (B10762653) acid, and catechol, which can then enter central metabolic pathways nih.gov. This foundational knowledge of naphthalene degradation is crucial for postulating the complete mineralization pathway of its derivatives.

The following table summarizes findings from bacterial biotransformation studies on alkylnaphthalene derivatives, which can be extrapolated to understand the potential fate of this compound.

| Derivative | Bacterial Strain/Model | Key Findings |

| 1-Butylnaphthalene | Sphingobium barthaii KK22 | Catabolism occurs via multiple pathways, including aromatic ring-opening and alkyl chain-shortening. nih.gov |

| 1-Dodecylnaphthalene (1-DDN) | Not specified | Biotransformation leads to the production of 1-naphthyl-alkanoic acids and 1-naphthyl-alkanals. |

| Naphthalene | Various soil bacteria | Degradation proceeds through the formation of naphthalene diol, salicylic acid, and catechol. nih.gov |

Identification and Characterization of Metabolic Pathways and Transformation Products

Based on the established principles of bacterial metabolism of aromatic compounds and specific examples of substituted naphthalene degradation, a plausible metabolic pathway for this compound can be proposed. The initial and most critical step is likely the hydrolysis of the amide bond.

Studies on the bacterial degradation of N,N-diethyl-m-toluamide (DEET), another N-alkylated aromatic amide, by Pseudomonas putida have demonstrated the enzymatic cleavage of the amide bond to yield 3-methylbenzoate (B1238549) and diethylamine (B46881) nih.govnih.govasm.org. This provides a strong analogy for the initial biotransformation of this compound. It is hypothesized that a similar hydrolytic cleavage would result in the formation of 1-naphthoic acid and n-butylamine.

Following this initial hydrolysis, the two resulting products would likely undergo further degradation through separate pathways:

1-Naphthoic Acid: This intermediate is a known metabolite in the degradation of other substituted naphthalenes, such as 1-methylnaphthalene (B46632) jst.go.jp. Bacteria are capable of metabolizing 1-naphthoic acid, likely by hydroxylating the aromatic ring, leading to intermediates that can enter the established naphthalene degradation pathway, eventually being mineralized to carbon dioxide and water jst.go.jp.

n-Butylamine: This alkylamine can be utilized by various microorganisms as a source of carbon and nitrogen. The degradation would likely proceed through oxidation and deamination, converting it into intermediates that can enter central metabolic pathways.

Therefore, the proposed primary transformation products of this compound are 1-naphthoic acid and n-butylamine. Subsequent metabolites would include hydroxylated derivatives of 1-naphthoic acid and the breakdown products of n-butylamine.

The following table outlines the proposed metabolic pathway and the key transformation products of this compound.

| Step | Reaction | Precursor | Product(s) |

| 1 | Amide Hydrolysis | This compound | 1-Naphthoic acid and n-Butylamine |

| 2a | Aromatic Ring Oxidation | 1-Naphthoic acid | Hydroxylated naphthoic acids, leading to central metabolites |

| 2b | Alkylamine Degradation | n-Butylamine | Intermediates of carbon and nitrogen metabolism |

Analytical Challenges in Environmental Monitoring of Naphthalene Carboxamide Derivatives

The effective environmental monitoring of this compound and its transformation products is fraught with analytical challenges. These challenges stem from the complexity of environmental matrices, the low concentrations at which these compounds may be present, and the need to detect a range of metabolites with varying chemical properties.

A significant challenge lies in the extraction and cleanup of samples from complex matrices like soil, sediment, and water. These matrices contain a multitude of organic and inorganic compounds that can interfere with the analysis, a phenomenon known as the matrix effect wikipedia.org. The presence of humic acids and other natural organic matter can mask the signal of the target analytes or suppress their ionization in mass spectrometry-based methods.

The development of robust analytical methods for the simultaneous determination of the parent compound and its diverse metabolites is another hurdle. This compound is relatively nonpolar, while its expected primary metabolite, 1-naphthoic acid, is more polar. This difference in polarity requires sophisticated chromatographic techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) after derivatization, to achieve adequate separation and sensitive detection semanticscholar.org.

Furthermore, a crucial aspect of environmental monitoring is the inclusion of major metabolites in the analytical scope. Studies on other pollutants, such as pesticides, have shown that metabolites can sometimes be present in the environment at concentrations higher than the original parent compound unl.edu. Therefore, focusing solely on the parent this compound could lead to a significant underestimation of its environmental footprint and potential impact. The lack of commercially available analytical standards for the predicted metabolites of this compound also presents a major obstacle to their quantification in environmental samples.

The table below summarizes the key analytical challenges in the environmental monitoring of this compound and its derivatives.

| Challenge | Description |

| Matrix Effects | Interference from co-extracted compounds in complex environmental samples (soil, water, sediment) can suppress or enhance the analytical signal, leading to inaccurate quantification. wikipedia.org |

| Analyte Polarity Differences | The parent compound and its metabolites (e.g., 1-naphthoic acid) have different chemical properties, complicating the development of a single analytical method for their simultaneous extraction and analysis. |

| Low Environmental Concentrations | The compound and its metabolites may be present at trace levels (ng/L or µg/kg), requiring highly sensitive analytical instrumentation like LC-MS/MS or GC-MS. semanticscholar.org |

| Inclusion of Metabolites | Failure to monitor for key transformation products can lead to an incomplete assessment of the environmental fate and impact of the parent compound. unl.edu |

| Lack of Analytical Standards | The absence of certified reference standards for the predicted metabolites of this compound hinders their definitive identification and accurate quantification. |

Future Prospects and Research Challenges for N Butylnaphthalene 1 Carboxamide

Development of Novel Synthetic Methodologies for Scalability and Efficiency

A significant hurdle in the journey of a potential therapeutic agent from laboratory to clinical application is the development of a synthetic route that is not only efficient but also scalable and economically viable. For N-butylnaphthalene-1-carboxamide, future research will need to focus on moving beyond traditional laboratory-scale syntheses to robust, high-yield methodologies suitable for industrial production.

Current synthetic strategies for related naphthalene (B1677914) carboxamides often involve the condensation of a naphthalene carboxylic acid with an appropriate amine. For instance, the synthesis of N-[3-(4-substituted-1-piperazinyl) propyl]-6-methoxy naphthalene-2-carboxamides has been achieved through the use of dicyclohexylcarbodiimide (B1669883) (DCC) in dimethylformamide (DMF) nih.gov. While effective on a small scale, this method presents challenges for large-scale production, including the formation of dicyclohexylurea as a byproduct, which can be difficult to remove completely.

Future synthetic strategies could explore more advanced and scalable coupling reagents. For example, the use of coupling agents like 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) in combination with a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) in a solvent like DMF has proven effective for the synthesis of other carboxamides, such as 1-phenylcyclopropane carboxamides, offering good yields nih.gov. Another promising avenue is the exploration of catalytic methods, such as palladium-catalyzed amidation of unactivated carboxylic acids with butylamine, a method that has been successfully applied to the synthesis of other carboxamide derivatives researchgate.net. The development of continuous flow chemistry processes for the synthesis of this compound could also offer significant advantages in terms of scalability, safety, and process control.

The table below outlines potential synthetic methodologies that could be explored for the scalable and efficient production of this compound.

| Synthetic Methodology | Coupling Reagent/Catalyst | Base | Solvent | Potential Advantages |

| Carbodiimide Coupling | DCC | - | DMF | Well-established method |

| Phosphonium/Uronium Salt Coupling | HATU | DIPEA | DMF | High yields, reduced side reactions |

| Catalytic Amidation | Palladium Catalyst | - | Toluene | Atom economy, potential for lower catalyst loading |

| Flow Chemistry | Various | Various | Various | Improved safety, scalability, and process control |

Refining Structure-Activity Relationship Models through Advanced Computational Techniques

A deep understanding of the structure-activity relationship (SAR) is fundamental to optimizing the therapeutic potential of a lead compound. For this compound, advanced computational techniques are poised to play a pivotal role in refining its SAR models, thereby guiding the rational design of more potent and selective analogues.

Quantitative Structure-Activity Relationship (QSAR) studies, which correlate variations in the physicochemical properties of compounds with their biological activities, have been successfully applied to other naphthalene derivatives and carboxamides researchgate.netresearchgate.netekb.eg. Future research on this compound should leverage these techniques to build predictive models. By utilizing online tools and specialized software like MOE (Molecular Operating Environment), researchers can generate pharmacophore models and calculate a wide range of molecular descriptors, including electronic, steric, and hydrophobic parameters nih.govnih.gov. These descriptors can then be used to develop robust QSAR models that can predict the biological activity of novel, unsynthesized analogues.

Furthermore, molecular docking simulations can provide valuable insights into the binding mode of this compound with its potential biological targets. By predicting the binding affinity and orientation of the compound within the active site of a protein, these simulations can help to explain the observed SAR and guide the design of modifications to enhance binding. For instance, understanding how the butyl chain and the naphthalene ring interact with specific amino acid residues can inform decisions about introducing or modifying functional groups to improve potency and selectivity. The use of molecular dynamics simulations can further enhance these models by providing a dynamic picture of the protein-ligand interactions over time.

Exploration of Undiscovered Biological Targets and Mechanisms of Action

The naphthalene carboxamide scaffold has been associated with a diverse range of biological activities, suggesting that this compound may interact with multiple biological targets. A key area of future research will be the systematic exploration of these potential targets and the elucidation of the compound's mechanisms of action.

Research on related compounds has revealed activities such as antimicrobial, anti-inflammatory, and anticancer effects ekb.egontosight.ai. For example, certain naphthalene-2-carboxamides have been identified as multidrug resistance (MDR) reversal agents in cancer cells nih.govresearchgate.net, while others act as tubulin polymerization inhibitors nih.gov. More recently, naphthalene-based compounds have been investigated as potential inhibitors of the SARS-CoV papain-like protease (PLpro) nih.gov.

A comprehensive biological screening of this compound against a wide panel of biological targets is warranted. This could involve high-throughput screening assays against various enzymes, receptors, and ion channels. Furthermore, phenotypic screening in different disease models could uncover novel therapeutic applications.

Once a biological activity is confirmed, detailed mechanistic studies will be crucial. For instance, a study on a different N-(naphthalen-1-yl) carboxamide derivative, which showed fungicidal activity against Rhizoctonia solani, identified its mechanism of action as the inhibition of β-1,3-glucanase and the enhancement of nitrate (B79036) reductase activity mdpi.com. Similar in-depth studies will be necessary to understand how this compound exerts its biological effects. This could involve techniques such as transcriptome analysis to identify changes in gene expression, proteomics to identify protein targets, and metabolomics to understand the metabolic consequences of compound treatment.

Application of Advanced Analytical Techniques for Comprehensive Characterization

The unambiguous characterization of this compound and its potential metabolites is essential for all stages of its research and development. The application of a suite of advanced analytical techniques will be necessary to ensure its identity, purity, and stability.

Standard analytical techniques such as Fourier-Transform Infrared (FTIR) spectroscopy, Proton (¹H) and Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry are fundamental for structural elucidation and purity assessment researchgate.netnih.govnih.gov. High-resolution mass spectrometry (HRMS), particularly with techniques like electrospray ionization (ESI), provides highly accurate mass measurements, which are critical for confirming the elemental composition of the molecule researchgate.net.

For more detailed structural analysis and to study its behavior in biological systems, more advanced techniques may be required. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can provide detailed information about the connectivity of atoms within the molecule. The closely related compound, 1-butylnaphthalene, has been characterized using ¹³C NMR, GC-MS, and IR spectroscopy, and this data can serve as a valuable reference point nih.gov.

In the context of drug metabolism studies, liquid chromatography-mass spectrometry (LC-MS) is an indispensable tool for identifying and quantifying metabolites in biological matrices such as plasma, urine, and feces. The development of validated analytical methods for this compound will be a critical step in its preclinical development.

Interdisciplinary Approaches in this compound Research and Development

The successful translation of a promising compound like this compound from a laboratory curiosity to a clinically useful agent will necessitate a highly collaborative and interdisciplinary approach. The complexity of modern drug discovery and development demands the integration of expertise from various scientific disciplines.

The research and development pipeline for this compound will require a seamless collaboration between:

Synthetic Organic Chemists: To devise and optimize scalable and efficient synthetic routes.

Computational Chemists: To develop and apply SAR models, perform molecular docking studies, and guide the rational design of new analogues.

Pharmacologists and Biologists: To conduct comprehensive biological screenings, elucidate mechanisms of action, and evaluate efficacy in relevant disease models.

Analytical Chemists: To develop and validate robust analytical methods for characterization, purity assessment, and metabolic profiling.

Toxicologists: To assess the safety profile of the compound.

Pharmaceutical Scientists: To develop suitable formulations for preclinical and potential clinical studies.

This interdisciplinary synergy is crucial for navigating the multifaceted challenges of drug development. For example, insights from biological screening can inform the design of new synthetic targets, while computational models can prioritize which analogues to synthesize, thereby saving time and resources. The iterative cycle of design, synthesis, and biological evaluation, fueled by constant communication between these disciplines, will be the engine driving the progress of this compound research.

常见问题

Basic Research Questions

Q. What are the recommended synthetic pathways for N-butylnaphthalene-1-carboxamide, and how can reaction efficiency be optimized?

- Methodology : Synthesis typically involves coupling naphthalene-1-carboxylic acid with n-butylamine using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), with DMAP (4-dimethylaminopyridine) as a catalyst . Optimization includes solvent selection (e.g., dichloromethane or DMF), temperature control (room temperature to 60°C), and purification via column chromatography or recrystallization. Yield improvements may require stoichiometric adjustments or inert atmosphere conditions.

Q. How can spectroscopic techniques (e.g., NMR, IR, UV-Vis) be employed to confirm the structural integrity of N-butylnaphthalene-1-carboxamide?

- Methodology :

- ¹H/¹³C NMR : Verify the presence of naphthalene protons (δ 7.5–8.5 ppm) and the n-butyl chain (δ 0.9–1.7 ppm) .

- IR : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and N-H bend (~1550 cm⁻¹) .

- UV-Vis : Compare absorbance maxima (e.g., π→π* transitions of the naphthalene ring) with literature values for analogous compounds .

Q. What are the standard protocols for assessing acute toxicity in mammalian models exposed to N-butylnaphthalene-1-carboxamide?

- Methodology : Follow OECD Guideline 423 or 425 for acute oral toxicity testing. Administer escalating doses to rodents (e.g., rats) via oral gavage, monitor mortality, clinical signs (e.g., respiratory distress, hepatic/renal dysfunction), and perform histopathological analysis of liver/kidney tissues . Include control groups and use LD₅₀ calculations to classify toxicity.

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the interaction of N-butylnaphthalene-1-carboxamide with biological targets?

- Methodology :

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability .

- Molecular Docking : Use software like AutoDock Vina to simulate binding affinities with enzymes (e.g., cytochrome P450) or receptors implicated in toxicity or therapeutic pathways . Validate predictions with in vitro assays (e.g., enzyme inhibition studies).

Q. What strategies resolve contradictions in reported toxicological data for N-butylnaphthalene-1-carboxamide across studies?

- Methodology :

- Meta-Analysis : Compare datasets using PRISMA guidelines, focusing on variables like dose, exposure duration, and model systems .

- Experimental Replication : Reproduce conflicting studies under controlled conditions (e.g., standardized purity of the compound, identical rodent strains) .

- Mechanistic Studies : Investigate metabolic pathways (e.g., CYP450-mediated oxidation) to identify species-specific or route-dependent differences in toxicity .

Q. How can advanced chromatographic techniques (e.g., HPLC-MS/MS) quantify trace metabolites of N-butylnaphthalene-1-carboxamide in environmental samples?

- Methodology :

- Sample Preparation : Use solid-phase extraction (SPE) with C18 cartridges to isolate metabolites from water/soil matrices .

- HPLC-MS/MS : Employ reverse-phase C18 columns with gradient elution (acetonitrile/water + 0.1% formic acid). Monitor fragmentation patterns (e.g., m/z transitions) for metabolites like hydroxylated or glucuronidated derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。